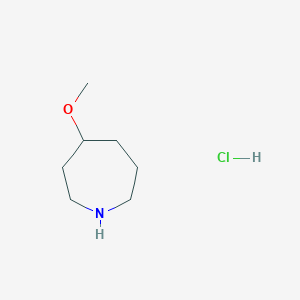

4-Methoxyazepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxyazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGHAOUGNODJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-34-5 | |

| Record name | 4-methoxyazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Pathways for 4 Methoxyazepane Hydrochloride

Comprehensive Analysis of Reaction Mechanisms and Kinetics

The formation of the azepane ring and the introduction of the desired functional groups are governed by a variety of reaction mechanisms and kinetic factors. A thorough understanding of these principles is crucial for the development of efficient and selective synthetic routes.

Ring-Closing Reactions: Mechanistic Pathways and Selectivity

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated nitrogen heterocycles, including the precursors to azepanes. This method typically involves the intramolecular reaction of a diene or an enyne in the presence of a metal catalyst, such as a ruthenium-based Grubbs catalyst, to form a cyclic olefin. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the cyclic product. rsc.orgnih.govmasterorganicchemistry.com

The general mechanism of RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps, involving a metal-alkylidene intermediate. The selectivity of the reaction can be influenced by factors such as the nature of the catalyst, the substitution pattern of the diene, and the reaction conditions. For the synthesis of a 4-substituted azepane precursor, a linear diene with the substituent at the appropriate position would be required. Subsequent reduction of the resulting unsaturated azepine would then yield the saturated azepane ring.

The kinetics of RCM are influenced by the concentration of the substrate and catalyst, as well as the temperature. The choice of solvent can also play a significant role in the efficiency of the reaction.

Functional Group Transformations on Cyclic Systems Leading to 4-Methoxyazepane (B1368403)

An alternative approach to the synthesis of 4-methoxyazepane involves the functionalization of a pre-existing cyclic system, such as a piperidine derivative. A key intermediate in this strategy is 1-methylhexahydroazepine-4-one hydrochloride, which can be synthesized from 1-methylpiperidine-4-one. This transformation represents a ring expansion of the six-membered piperidine ring to a seven-membered azepane ring.

One documented method for this ring expansion involves a multi-step sequence starting from 1-methylpiperidine-4-one. The process includes the preparation of an intermediate, 4-(aminomethyl)-1-methylpiperidin-4-ol, which then undergoes a ring expansion reaction to form the azepan-4-one. wikipedia.orgkhanacademy.org

Once the 1-methylhexahydroazepine-4-one is obtained, a two-step functional group transformation is required to introduce the methoxy (B1213986) group at the C4 position. This involves:

Reduction of the ketone: The carbonyl group at the C4 position is reduced to a hydroxyl group to form 4-hydroxy-1-methylazepane. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and the reaction conditions.

O-methylation of the alcohol: The hydroxyl group is then methylated to form the desired methoxy group. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with a methylating agent, such as methyl iodide. rsc.orgrwth-aachen.deyoutube.com

Stereochemical Control in Azepane Formation

The stereochemistry at the C4 position of 4-methoxyazepane is a critical aspect of its synthesis, leading to the formation of (S)- and (R)-enantiomers. Achieving high levels of stereochemical control is a significant challenge in the synthesis of cyclic compounds.

Enantioselective synthesis of substituted azepanes can be approached in several ways. One strategy involves the use of chiral catalysts or reagents to induce asymmetry in a key bond-forming step. For instance, in the context of synthesizing 4-methoxyazepane from a ketone precursor, the stereoselective reduction of the 4-keto group is a crucial step. The use of chiral reducing agents, such as those derived from chiral auxiliaries or chiral metal complexes, can afford the corresponding (S)- or (R)-4-hydroxyazepane with high enantiomeric excess. acs.orgresearchgate.net

Another approach involves the use of chiral starting materials derived from the chiral pool. For example, a functionalized linear precursor with a defined stereocenter can be cyclized to form the azepane ring while retaining the stereochemical integrity of the chiral center.

The development of asymmetric syntheses for polysubstituted azepanes has been an active area of research. francis-press.comunimi.it These methods often rely on highly diastereoselective and enantioselective reactions, such as asymmetric lithiation-conjugate addition sequences, to construct the azepane ring with multiple stereocenters. francis-press.comunimi.it While not directly applied to 4-methoxyazepane in the provided literature, these advanced methodologies offer a conceptual framework for the enantioselective synthesis of this compound. The specific synthesis of (S)-4-Methoxyazepane hydrochloride has been noted in chemical supplier databases, indicating that enantiomerically pure forms of this compound are accessible. mdpi.com

Precursor Chemistry and Feedstock Optimization

Investigation of Novel Starting Materials for Azepane Ring Formation

The synthesis of 1-methylhexahydroazepine-4-one hydrochloride, a key intermediate, often utilizes readily available and cost-effective starting materials. A notable example is the use of 1-methylpiperidine-4-one as a raw material. wikipedia.orgjst.go.jp The selection of this starting material is advantageous due to its commercial availability and the established chemistry for its conversion to the desired azepane structure.

The optimization of feedstock involves considering factors such as cost, availability, and the number of synthetic steps required to convert the starting material into the target molecule. Research in this area may focus on identifying alternative, more efficient starting materials or developing more direct synthetic routes from existing feedstocks.

Synthesis and Characterization of Advanced Precursors

The multi-step synthesis of 4-methoxyazepane hydrochloride necessitates the preparation and characterization of several advanced precursor compounds. For the pathway commencing from 1-methylpiperidine-4-one, key intermediates include:

1-Methyl-4-(nitromethyl)piperidin-4-ol: This intermediate is formed in the initial steps of the ring expansion sequence.

4-(Aminomethyl)-1-methylpiperidin-4-ol: This precursor is directly involved in the ring expansion reaction. wikipedia.org

1-Methylhexahydroazepine-4-one hydrochloride: The direct precursor to the 4-hydroxy and subsequently the 4-methoxy derivatives. wikipedia.orgkhanacademy.orguobasrah.edu.iq

4-Hydroxy-1-methylazepane: Formed upon reduction of the corresponding ketone.

N-Protected 4-methoxyazepane: In many synthetic sequences, the nitrogen of the azepane ring is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions during functional group transformations.

The synthesis of these precursors involves a range of organic reactions, including nucleophilic additions, reductions, and ring expansions. Each step requires careful optimization of reaction conditions to maximize yield and purity.

The characterization of these advanced precursors is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure of the intermediates, including the connectivity of atoms and the chemical environment of different protons and carbons. acs.orgnih.govrsc.orgrsc.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compounds and can provide information about their fragmentation patterns, further confirming their structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the precursor molecules.

The following table summarizes the key precursors and the analytical techniques used for their characterization.

| Precursor Compound | Synthetic Role | Key Characterization Techniques |

| 1-Methyl-4-(nitromethyl)piperidin-4-ol | Intermediate in ring expansion | 1H NMR, 13C NMR, MS |

| 4-(Aminomethyl)-1-methylpiperidin-4-ol | Direct precursor for ring expansion | 1H NMR, 13C NMR, MS |

| 1-Methylhexahydroazepine-4-one hydrochloride | Precursor to 4-hydroxyazepane | 1H NMR, 13C NMR, MS, IR |

| 4-Hydroxy-1-methylazepane | Precursor to 4-methoxyazepane | 1H NMR, 13C NMR, MS, IR |

| N-Boc-4-methoxyazepane | Protected intermediate for further transformations | 1H NMR, 13C NMR, MS, IR |

Reaction Condition Optimization and Process Development

Optimizing the conditions of a chemical reaction is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For multi-step syntheses leading to structures like this compound, process development involves a detailed study of each parameter.

The precise control of temperature, pressure, and reactant stoichiometry is fundamental to the successful synthesis of azepane scaffolds. These parameters directly influence reaction kinetics, equilibrium, and the formation of side products.

Temperature: Reaction temperature significantly affects the rate of chemical reactions. In the synthesis of azepane derivatives, which often involves steps like reductive amination or ring expansion, temperature control is critical. For instance, in hydrogenation reactions, lower temperatures might be favored to prevent over-reduction or side reactions, while higher temperatures can accelerate the reaction, reducing processing time. researchgate.net A study on the solid-state synthesis of other compounds found that increasing the synthesis temperature up to a certain point (e.g., 900 °C) could ensure the complete conversion of reactants. rsc.org

Pressure: Pressure is a key parameter, especially in reactions involving gases, such as hydrogenation. In the catalytic hydrogenation of precursors to form the azepane ring, hydrogen pressure is optimized to ensure efficient reduction without compromising the catalyst's integrity or leading to unwanted hydrogenolysis.

Stoichiometry: The molar ratio of reactants is carefully controlled to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product. Adjusting the stoichiometry can also influence the chemoselectivity of a reaction, favoring the formation of the desired isomer or product.

Table 1: Illustrative Parametric Studies in Azepane-Related Syntheses The following table provides examples of optimized parameters from documented syntheses of related heterocyclic compounds, illustrating the typical ranges investigated for process development.

| Parameter | Investigated Range | Optimal Condition Example | Outcome |

|---|---|---|---|

| Temperature | 50 - 150 °C | 132 °C | Achieved >95% conversion in less than 2 hours for a photothermal reaction. researchgate.net |

| Pressure (Hydrogenation) | 1 - 10 MPa | 1.2 MPa | Optimized for glucose hydrogenation to sorbitol using a Raney nickel catalyst. google.com |

| Stoichiometry | 1:1 to 1:3 (Reagent A:B) | 1:2 | Maximized yield by using an excess of one reagent to drive the reaction forward. |

Table 2: Solvent Screening in a Representative Heterocycle Synthesis This table illustrates the effect of different solvents on the yield of a Cu(I)-catalyzed cyclization reaction to form an azepine derivative.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Relative Yield (%) |

|---|---|---|---|

| Toluene | 2.38 | 111 | 65 |

| THF | 7.58 | 66 | 78 |

| 1,2-Dichloroethane (DCE) | 10.36 | 83.5 | 72 |

Catalysts are central to many synthetic routes for azepanes, particularly in hydrogenation and ring-forming reactions. chemistryviews.org Raney nickel is a widely used heterogeneous catalyst in hydrogenation processes due to its high activity and cost-effectiveness. acs.org It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution, which leaches out the aluminum, leaving a porous nickel structure with a large surface area. acs.orgorgsyn.org

The performance of a Raney nickel catalyst can be fine-tuned through its preparation method. researchgate.net Modifications to the leaching process, such as temperature and duration, or pretreatment of the Ni-Al alloy, can result in catalysts with significantly higher activity. researchgate.netorgsyn.org For example, a novel preparation involving melt-quenching of the alloy and hydrogen pretreatment resulted in a catalyst with five times the activity of conventionally prepared Raney nickel. researchgate.net Furthermore, using supports like carbon can create granular catalysts suitable for fixed-bed reactors, which are advantageous in continuous industrial processes. mdpi.com

Table 3: Comparison of Raney Nickel Catalyst Preparation Methods

| Preparation Method | Key Feature | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Relative Activity |

|---|---|---|---|---|

| Conventional | Standard NaOH leaching | ~60-80 | ~3-5 | 1x |

| Modified (Melt-Quenched) | Pretreatment with hydrogen | 89-102 | 3.1-3.3 | ~5x researchgate.net |

Innovative Synthetic Technologies

To overcome the limitations of traditional batch processing, modern pharmaceutical synthesis is increasingly adopting innovative technologies like flow chemistry and solid-phase synthesis. These methods offer enhanced control, safety, and efficiency for producing complex molecules like this compound.

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. azolifesciences.com This technology offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced reproducibility. beilstein-journals.orgnih.gov

For the synthesis of active pharmaceutical ingredients (APIs), continuous flow processing can streamline multiple reaction steps into a single, automated sequence, reducing manual intervention and the need to isolate intermediates. researchgate.netnih.gov This approach is particularly well-suited for reactions that are difficult to control in large batch reactors, such as those involving highly reactive or unstable intermediates. nih.gov The production of various nitrogen-containing heterocyclic APIs has been successfully demonstrated using flow chemistry, suggesting its applicability to the synthesis of azepane derivatives. azolifesciences.comnih.gov This method allows for efficient scaling from laboratory discovery to industrial production. beilstein-journals.org

Solid-phase organic synthesis (SPOS) is a powerful technique where molecules are built step-by-step on an insoluble polymer support or resin. mdpi.com This methodology simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simply filtering and washing the resin. mdpi.com

SPOS is particularly valuable in medicinal chemistry for the rapid generation of libraries of related compounds for biological screening. mdpi.com The synthesis of peptidomimetics based on heterocyclic scaffolds has been extensively explored using this technique. mdpi.com For azepane scaffolds, a starting material can be anchored to the solid support, followed by a series of chemical transformations to build the azepane ring and introduce desired functional groups. After the synthesis is complete, the final product is cleaved from the resin. This approach facilitates the systematic modification of the azepane structure to explore structure-activity relationships. rsc.org

Table 4: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target compound of the article |

| Azepane | Core heterocyclic structure |

| Tetrahydrofuran (THF) | Solvent |

| Toluene | Solvent |

| 1,2-dichloroethane (DCE) | Solvent |

| 1,4-dioxane | Solvent |

| n-hexane | Solvent |

| Nickel-aluminum alloy | Precursor for Raney nickel catalyst |

| Sodium hydroxide | Reagent for catalyst preparation |

Sustainable and Scalable Synthetic Routes (e.g., principles of green chemistry)

While specific research detailing the application of green chemistry to the synthesis of this compound is not extensively documented, the principles of sustainable synthesis can be applied to its potential manufacturing processes. The focus lies in minimizing environmental impact, reducing waste, and ensuring the economic feasibility of large-scale production.

One promising approach involves the use of catalytic hydrogenation in aqueous media. Traditional methods for the reduction of nitroarenes, which can be precursors to azepane rings, often rely on stoichiometric metallic reagents that generate significant waste. A greener alternative is the dearomative ring expansion of nitroarenes mediated by blue light, which can proceed at room temperature. This photochemical method, followed by hydrogenolysis, offers a two-step pathway to complex azepanes. nih.gov Such a process significantly reduces the need for harsh reagents and high temperatures, aligning with the principles of energy efficiency and waste prevention.

Another key aspect of sustainable synthesis is the use of environmentally benign solvents. Recent advancements in the synthesis of related dibenzo[b,d]azepines have highlighted the successful use of greener solvents, which can replace hazardous options like DMSO. rsc.org For the synthesis of this compound, exploring the use of water, ethanol, or other bio-derived solvents could drastically reduce the environmental footprint of the process.

Furthermore, the principles of atom economy can be enhanced through the use of catalytic processes. For instance, palladium(II)-catalyzed cyclization/addition reactions have been shown to be effective for constructing azepine-like structures. rsc.org Employing a single, efficient catalyst reduces the number of synthetic steps and the amount of waste generated.

The scalability of these processes is another critical consideration. Photochemical reactions, for example, can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. Similarly, catalytic reactions in aqueous media can be adapted for large-scale industrial production with appropriate reactor design.

Below is a table summarizing the potential application of green chemistry principles to the synthesis of this compound, based on methodologies for related compounds.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | Utilizing catalytic reactions over stoichiometric reagents. | Reduced formation of inorganic salts and other byproducts. |

| Atom Economy | Employing addition and cyclization reactions that incorporate a high percentage of starting material atoms into the final product. | Maximized efficiency of raw material usage. |

| Use of Less Hazardous Chemical Syntheses | Replacing hazardous solvents like DMSO with greener alternatives such as water or ethanol. rsc.org | Improved worker safety and reduced environmental pollution. |

| Energy Efficiency | Implementing photochemical reactions that proceed at ambient temperature. nih.gov | Lower energy consumption and reduced operational costs. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the azepane core. | Reduced reliance on petrochemicals and a more sustainable supply chain. |

| Catalysis | Employing transition-metal catalysts (e.g., Palladium) to facilitate key bond-forming reactions. rsc.org | Increased reaction rates, higher yields, and the ability to use milder reaction conditions. |

By integrating these sustainable and scalable strategies, the synthesis of this compound can be aligned with the forward-looking goals of green chemistry, ensuring a more environmentally responsible and economically viable production process.

Chemical Reactivity and Derivatization of 4 Methoxyazepane Hydrochloride

Reactivity Profiling of the Azepane Ring System

The reactivity of the azepane ring in 4-Methoxyazepane (B1368403) is primarily dictated by the secondary amine and the methoxy (B1213986) group. The amine, when deprotonated from its hydrochloride salt form, acts as a nucleophile and a base. The ring itself can undergo functionalization, particularly at the positions alpha to the nitrogen atom.

The azepane ring can be functionalized through various substitution reactions. The positions adjacent to the nitrogen (C2 and C7) are particularly susceptible to deprotonation when the nitrogen is protected with an appropriate group (e.g., N-Boc), followed by reaction with electrophiles. whiterose.ac.uk

Electrophilic Substitution: Direct electrophilic substitution on the carbon skeleton of the saturated azepane ring is generally challenging. However, after conversion to an enamine or enamide derivative, the ring becomes susceptible to attack by electrophiles. For instance, α-halo eneformamides derived from the corresponding azepane lactam can react with electrophiles like N-iodosuccinimide (NIS). acs.org

Nucleophilic Substitution: The primary site for nucleophilic attack on the core structure is typically introduced by first functionalizing the ring. For example, a halogenated azepane derivative can undergo nucleophilic substitution. rsc.org Ring-opening reactions of bicyclic aziridinium (B1262131) salts derived from related piperidines can also lead to C-functionalized azepanes through nucleophilic attack. researchgate.net

Functional group interconversions are fundamental reactions that transform one functional group into another, altering the molecule's properties and enabling further derivatization. numberanalytics.commit.edu For 4-Methoxyazepane, the secondary amine and the methoxy ether are the primary sites for such transformations.

Amine Derivatization: The secondary amine is a versatile handle for derivatization. nih.gov Common reactions include:

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often a prerequisite for other reactions, such as directed metalation. wikipedia.org

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper. researchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines. rsc.org

Methoxy Group Interconversion: The methoxy group can be converted to a hydroxyl group through ether cleavage. This transformation unlocks a new site for functionalization.

Ether Cleavage: Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used to cleave the methyl ether, yielding the corresponding 4-hydroxyazepane. This alcohol can then be further oxidized to a ketone or used in esterification or etherification reactions.

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Secondary Amine | N-Acylation | Acyl Chloride, Base | Amide |

| Secondary Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| Methoxy (Ether) | Ether Cleavage | BBr₃ or HBr | Hydroxyl (Alcohol) |

| Hydroxyl (Alcohol) | Oxidation | PCC or Swern Oxidation | Ketone |

| Hydroxyl (Alcohol) | Esterification | Carboxylic Acid, Acid Catalyst | Ester |

Regioselective and Stereoselective Functionalization

Controlling the region and three-dimensional orientation of new functional groups is critical for synthesizing specific, often biologically active, molecules. researchgate.netrsc.org

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org While 4-Methoxyazepane itself is not aromatic, analogous "directed lithiation" strategies can be applied to the N-functionalized azepane ring.

By converting the secondary amine to a suitable DMG, such as an amide (e.g., N-pivaloyl or N-Boc), it is possible to direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate one of the adjacent α-carbons (C2 or C7). whiterose.ac.ukharvard.edu The resulting lithiated intermediate can then be trapped with various electrophiles, leading to the regioselective introduction of a substituent. The choice of base, solvent, and temperature can influence the efficiency and regioselectivity of this process. uwindsor.ca Sterically hindered metal-amide bases have also proven effective for the regioselective metalation of various heterocycles. nih.govnih.gov

The C4 carbon of 4-Methoxyazepane is a stereocenter, meaning the compound exists as a pair of enantiomers. The separation and analysis of these enantiomers often require chiral techniques.

Chiral Derivatization: This involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can be separated by standard chromatographic methods (e.g., flash column chromatography) or distinguished using spectroscopic techniques like NMR. researchgate.netresearchgate.net Common CDAs for amines include Mosher's acid chloride (MTPA-Cl) acs.org and o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. nih.govresearchgate.net The separated diastereomers can then be cleaved to yield the pure enantiomers of the original amine.

Chromatographic Resolution: Direct separation of enantiomers can be achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC). rsc.org This method uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This technique is often used both analytically to determine enantiomeric excess (ee) and preparatively to isolate pure enantiomers. semanticscholar.org The synthesis of enantiopure 3-aminoazepane derivatives from lysine (B10760008) has been reported, highlighting methods to access chiral azepane scaffolds. acs.org

| Technique | Principle | Application to 4-Methoxyazepane |

| Chiral Derivatization | Reaction with a chiral agent (e.g., MTPA-Cl) to form separable diastereomers. | The secondary amine is reacted with the CDA. The resulting diastereomeric amides are separated via chromatography. Subsequent hydrolysis yields the individual enantiomers. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | The racemic mixture of 4-Methoxyazepane (or a suitable derivative) is injected onto a chiral HPLC column for direct separation of the (R) and (S) enantiomers. |

Advanced Coupling Reactions for Complex Molecular Architectures

Modern synthetic chemistry relies heavily on coupling reactions to build complex molecules from simpler building blocks. Azepane derivatives, including those derived from 4-Methoxyazepane, can be elaborated using these powerful methods. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly useful. nih.gov For instance, an N-protected azepane can be converted into an α-halo enamide. This intermediate can then participate in various coupling reactions: acs.org

Suzuki Coupling: Reaction with a boronic acid to form a C-C bond, introducing an aryl or vinyl group. nih.gov

Heck Coupling: Reaction with an alkene to form a new C-C bond and a substituted alkene. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group. nih.gov

Other transition metals are also employed. Cobalt-catalyzed reductive cross-coupling of α-bromo enamides with α-bromo enones has been used to synthesize functionalized azepenes. rsc.org Furthermore, copper-catalyzed reactions, such as the formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes, provide routes to alkene-containing azepanes through distal C(sp³)–H functionalization. uts.edu.au These advanced methods allow for the incorporation of the 4-methoxyazepane scaffold into larger, more complex molecular frameworks, which is essential for drug discovery and materials science. researchgate.net

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. wikipedia.orgrsc.org These reactions typically involve a transition metal catalyst, most commonly palladium. rsc.orgbeilstein-journals.org For a substrate like 4-Methoxyazepane hydrochloride, the most probable site of reaction is the secondary amine, making it a suitable candidate for C-N bond formation via N-arylation.

C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for creating aryl amines from an amine and an aryl halide or pseudohalide (like a triflate). wikipedia.orgorganic-chemistry.orgyoutube.com In a hypothetical reaction, the secondary amine of 4-Methoxyazepane could be coupled with various aryl or heteroaryl halides. This transformation would require a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base to neutralize the hydrochloride and the hydrogen halide generated during the reaction. beilstein-journals.orgwikipedia.orgcommonorganicchemistry.com The general utility of this reaction allows for the synthesis of a diverse library of N-substituted 4-methoxyazepane derivatives, which are valuable in medicinal chemistry. beilstein-journals.orgmdpi.com Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, represent an alternative, though often harsher, method. beilstein-journals.orgrsc.org

C-C and C-O Bond Formation: Direct C-C or C-O cross-coupling reactions involving the this compound scaffold are less straightforward without prior functionalization. To participate in reactions like the Suzuki mt.combohrium.compreprints.orglibretexts.org, Stille, or Negishi couplings organic-chemistry.org, the azepane ring would need to bear a halide or triflate leaving group. wikipedia.org If such a functionalized azepane were available, it could be coupled with organoboron, organotin, or organozinc reagents, respectively, to form new C-C bonds. Similarly, C-O bond formation would typically involve coupling a halo-functionalized azepane with an alcohol or phenol (B47542) under Buchwald-Hartwig-type conditions. wikipedia.orgyoutube.com

A hypothetical reaction pathway illustrating potential N-arylation is presented below.

Table 1: Hypothetical Buchwald-Hartwig N-Arylation of 4-Methoxyazepane This table is illustrative and not based on published experimental data for this specific compound.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Bromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 1-Phenyl-4-methoxyazepane |

| 2 | 4-Chloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 4-Methoxy-1-(pyridin-4-yl)azepane |

| 3 | 2-Iodonaphthalene | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 4-Methoxy-1-(naphthalen-2-yl)azepane |

Strategic Utility of 4 Methoxyazepane Hydrochloride As a Synthetic Building Block

Scaffold Applications in Organic Synthesis

In medicinal chemistry and drug design, the concept of a "scaffold" is central to the generation and analysis of bioactive compounds. lifechemicals.com Scaffolds are core molecular frameworks that can be systematically decorated with various functional groups to create libraries of related molecules. unife.it 4-Methoxyazepane (B1368403) hydrochloride serves as an excellent scaffold due to its three-dimensional structure and the presence of a secondary amine, which provides a readily available point for chemical modification and diversification. The conformational flexibility of the seven-membered ring, influenced by the 4-methoxy substituent, can be crucial for its bioactivity and its ability to present functional groups in specific spatial arrangements. lifechemicals.com

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of organic synthesis, forming the basis of a vast array of pharmaceuticals and materials. sigmaaldrich.com Building blocks like 4-methoxyazepane hydrochloride are instrumental in the synthesis of novel and diverse heterocyclic systems. The azepane nucleus can be fused or appended to other rings, leading to complex molecular frameworks.

One area of application is in the construction of π-conjugated polycyclic compounds (π-CPCs). These materials are of significant interest for their electronic properties. beilstein-journals.orgmit.edu A common strategy for synthesizing these often insoluble and unstable compounds is the "precursor approach," where a soluble and stable precursor molecule is first synthesized and then converted to the final π-conjugated system in a late-stage step. beilstein-journals.org This conversion is often triggered by heat or light, causing the elimination of small, volatile molecules. beilstein-journals.org The azepane moiety from this compound could be incorporated into such a precursor, serving as a flexible, solubilizing element that is later modified or forms part of the final heterocyclic structure after a ring-closing, ring-expansion, or rearrangement reaction. researchgate.net

| Synthetic Strategy | Description | Relevance of 4-Methoxyazepane Scaffold |

| Precursor Approach | Synthesis of a soluble precursor molecule which is later converted to the final target compound via elimination of small molecules. beilstein-journals.org | The azepane ring can enhance the solubility of the precursor and be part of a subsequent ring transformation to form the final conjugated system. |

| Ring-Closing Reactions | Intramolecular reactions that form the azepane ring as part of a larger heterocyclic system. researchgate.net | The pre-formed 4-methoxyazepane can be functionalized at the nitrogen and used in intermolecular reactions to build larger systems. |

| Tandem Reactions | Multi-step reactions that occur in a single pot to rapidly build molecular complexity. nih.gov | The amine of the azepane can act as a nucleophile to initiate a cascade reaction, leading to the formation of complex fused heterocycles. |

Incorporation into Macrocyclic and Polycyclic Structures

The azepane structure is found in numerous natural products, including alkaloids with complex polycyclic and macrocyclic architectures. lifechemicals.com The synthesis of such structures is a significant challenge in organic chemistry. Building blocks that provide pre-defined stereochemistry and conformation, such as derivatives of 4-methoxyazepane, are highly valuable.

The conformational diversity of substituted azepanes is often a determining factor in their biological activity. lifechemicals.com The ability to introduce specific substituents into the azepane ring allows chemists to bias the ring's conformation, which is important for effective drug design. lifechemicals.com By incorporating the 4-methoxyazepane scaffold, chemists can access specific three-dimensional shapes that may be essential for binding to biological targets like proteins or enzymes. Its integration into a macrocycle or a polycyclic framework can be achieved by functionalizing the nitrogen atom with linkers that can then be cyclized with other parts of the molecule.

Role in Building Block-Based Molecular Design

Modern drug discovery is increasingly benefiting from computational tools and artificial intelligence. nih.gov One innovative approach is the use of deep generative models to design novel molecules with desired properties by assembling chemical building blocks. nih.govresearchgate.netnih.gov These models often work by mimicking retrosynthesis, sequentially adding building blocks to a core structure. nih.gov

This strategy significantly improves the likelihood that the designed molecules are synthetically accessible, a major hurdle in previous generative models. nih.govresearchgate.net The model learns how to select and connect appropriate building blocks to achieve a target property profile. researchgate.net this compound is an ideal candidate for inclusion in the virtual libraries used by these models. As a "retrosynthetically prepared chemical building block," it represents a synthetically feasible fragment that can be computationally incorporated into new molecular designs. nih.govnih.gov The model can learn the chemical rules for attaching the azepane at its nitrogen atom to construct larger, more complex molecules with predicted high binding scores to therapeutic targets. nih.gov

| Concept | Description | Role of this compound |

| Molecular Generative Models | AI models that design new molecules by assembling smaller chemical fragments. nih.gov | Serves as a pre-validated, synthetically accessible building block in the model's library. nih.gov |

| Retrosynthetic Assembly | The model builds molecules by adding fragments in a way that mirrors a plausible synthetic route. nih.gov | The azepane's amine provides a clear and common reaction point for the model to use in its assembly process. |

| Improved Synthesizability | Molecules designed with this method are more likely to be practically synthesizable in a lab. researchgate.net | As a known chemical entity, its incorporation ensures that at least one part of the designed molecule is readily available. |

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. wikipedia.orgnih.gov These libraries are then subjected to high-throughput screening to identify compounds with desired biological activity. imperial.ac.uk The fundamental principle involves combining a smaller number of molecular building blocks in various combinations. wikipedia.org

The use of scaffolds is a key strategy in creating high-quality combinatorial libraries. nih.gov A scaffold, like 4-methoxyazepane, acts as a central core structure with one or more points of diversity where different chemical groups can be attached. lifechemicals.com The secondary amine of this compound is a perfect point of diversity. Through reactions like amidation, alkylation, or reductive amination, a vast array of substituents can be attached to the nitrogen atom.

By starting with the 4-methoxyazepane scaffold and reacting it with a set of, for example, 100 different carboxylic acids, a library of 100 distinct amide derivatives can be quickly synthesized. This process can be automated and scaled up, making it possible to generate thousands of compounds for screening. wikipedia.org This approach, often utilizing solid-phase synthesis where the scaffold is attached to a resin bead, simplifies the purification process and is a cornerstone of modern drug discovery. wikipedia.org The resulting libraries built around the azepane core can then be used to explore the structure-activity relationship and optimize lead compounds. imperial.ac.uk

Current Research Landscape and Future Directions

Analysis of Recent Patent Filings and Academic Publications Pertaining to 4-Methoxyazepane (B1368403) Hydrochloride

While specific patents and publications focusing exclusively on 4-Methoxyazepane hydrochloride are not prominent in recent literature, the broader landscape for related azepane derivatives is rich with innovation. Research activity indicates a strong industrial and academic interest in leveraging the azepane scaffold for therapeutic purposes. nih.gov Azepane-based compounds are explored for a wide array of pharmacological activities, with over 20 drugs containing this motif having received FDA approval. nih.gov

Academic publications highlight the development of novel synthetic methodologies to access functionalized azepanes. For instance, an efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization reaction. nih.gov Other research focuses on synthesizing new hexahydropyrimido[1,2-a]azepine derivatives as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov

Patent filings similarly reflect the therapeutic potential of this class of compounds. Patents have been filed for azepane derivatives as monoamine reuptake inhibitors, adenosine receptor ligands, and for other therapeutic applications, demonstrating the commercial drive to develop new azepane-based drugs. dntb.gov.ua

Table 1: Selected Recent Research on Azepane Derivatives

| Research Area | Key Findings | Reference |

|---|---|---|

| PTPN2/PTPN1 Inhibitors | Synthesis and optimization of azepane-containing derivatives as a novel approach for enhancing anti-tumor immunity. | researchgate.net |

| Anti-inflammatory Agents | Development of new hexahydropyrimido[1,2-a]azepine derivatives as selective COX-2 inhibitors with potent in vivo activity. | nih.gov |

| Antimicrobial Agents | Synthesis of novel azepine derivatives and evaluation of their in vitro antimicrobial activity against various bacterial and fungal strains. | researchgate.net |

| Synthetic Methodology | Elaboration of a Cu(I)-catalyzed method for preparing functionalized azepines, including those with trifluoromethyl groups. | nih.gov |

Identification of Research Gaps and Emerging Synthetic Challenges

Despite significant progress, the synthesis and functionalization of the seven-membered azepane ring present ongoing challenges. A primary obstacle is the slow cyclization kinetics involved in forming these medium-sized rings, which can hinder the development of robust and efficient synthetic methods. nih.gov

Key Research Gaps and Challenges:

Stereoselective Synthesis: The conformational flexibility of the azepane ring makes the stereocontrolled introduction of substituents a significant challenge. lifechemicals.com Developing methods to synthesize specific stereoisomers is crucial, as biological activity is often dependent on the molecule's three-dimensional structure. The construction of all-carbon quaternary stereocenters, for example, remains a persistent challenge in organic synthesis. acs.org

Efficient Ring Formation: Many existing synthetic routes involve the ring expansion of smaller five- or six-membered rings. researchgate.net There is a need for new, more direct strategies for constructing the azepane core with diverse substitution patterns.

Scalability and Manufacturability: A persistent challenge in synthetic medicinal chemistry is optimizing lead compounds for large-scale production. hilarispublisher.com Synthetic routes developed in academic labs must be adapted to be scalable, cost-effective, and compatible with industrial manufacturing processes. hilarispublisher.com

Balancing Physicochemical Properties: A central challenge in drug development is achieving a delicate balance between potency, selectivity, solubility, and metabolic stability. hilarispublisher.com For substituted azepanes like this compound, modifying the scaffold to improve one property can negatively impact another, requiring careful and iterative molecular design and synthetic optimization. hilarispublisher.com

Prospects for Advanced Applications in Materials Science and Interdisciplinary Fields

While the primary focus of azepane research has been in medicinal chemistry, there are emerging prospects for their application in other fields. The unique structural and chemical properties of these heterocycles open possibilities in materials science and other interdisciplinary areas.

Organofluorine compounds, a category that can include fluorinated azepane derivatives, are finding increasing use in modern materials science and crop protection. nih.gov The introduction of fluorine can significantly alter a molecule's electronic properties, stability, and lipophilicity, making fluorinated azepanes potential candidates for advanced polymers, liquid crystals, or functional materials.

Furthermore, the foundational role of heterocyclic compounds in organic synthesis and polymer chemistry suggests broader potential. researchgate.net Azepane derivatives could be explored as:

Building Blocks for Polymers: Used as monomers or co-polymers to create materials with novel thermal or mechanical properties.

Corrosion Inhibitors: The nitrogen heteroatom in the azepane ring could enable these compounds to function as effective corrosion inhibitors for metals. researchgate.net

Components in Dye Synthesis: The heterocyclic structure could be incorporated into organic dyes, potentially influencing their color, stability, and solubility. researchgate.net

The continued development of novel synthetic methods will not only accelerate drug discovery but also make a wider range of functionalized azepane derivatives accessible for exploration in these new and exciting interdisciplinary applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxyazepane hydrochloride, and how can reaction conditions be optimized?

The synthesis of azepane derivatives like this compound typically involves multi-step organic reactions. Key steps may include:

- Nucleophilic substitution : Introducing the methoxy group via alkylation or aryl ether formation under basic conditions (e.g., NaOH in ethanol) .

- Cyclization : Formation of the azepane ring using reductive amination or ring-closing metathesis, with careful control of temperature and solvent polarity .

- Salt formation : Conversion to the hydrochloride salt via HCl treatment in anhydrous conditions to enhance stability .

Optimization involves adjusting reaction time, temperature (e.g., 0–60°C), and stoichiometry of reagents. Purity can be monitored using TLC or HPLC .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can simulate the electronic environment of the methoxy and azepane groups to predict sites susceptible to nucleophilic attack. For example:

- Electrostatic potential maps identify electron-deficient regions, such as the azepane nitrogen or methoxy-substituted carbon .

- Transition state analysis using software like Gaussian or ORCA can model activation energies for reactions with nucleophiles (e.g., amines, thiols) .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical to reconcile computational predictions with empirical data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₆ClNO₂) and fragmentation patterns .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions in the hydrochloride salt .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Conflicting data on enzyme inhibition or receptor binding may arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements under consistent pH, temperature, and co-factor conditions) .

- Enantiomeric purity : Use chiral HPLC or capillary electrophoresis to verify stereochemical homogeneity, as impurities in racemic mixtures can skew results .

- Off-target effects : Employ knockout cell lines or competitive binding assays to isolate target-specific interactions .

Meta-analyses of literature (e.g., systematic reviews per guidelines) can identify methodological biases .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt form. Aqueous solubility decreases at pH > 7, where the free base precipitates .

- Stability :

Advanced: How does the methoxy group in this compound influence its pharmacokinetic and pharmacodynamic properties?

- Lipophilicity : The methoxy group increases logP compared to non-substituted azepanes, enhancing blood-brain barrier permeability (calculated via PALLAS or ADMET predictor) .

- Metabolism : CYP450 isoforms (e.g., CYP3A4) demethylate the methoxy group, producing reactive intermediates; use hepatocyte assays to identify metabolites .

- Receptor docking : Molecular dynamics simulations show the methoxy group stabilizes hydrogen bonds with serotonin receptors (e.g., 5-HT₁A) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What computational and experimental approaches validate the enantiomeric purity of this compound?

- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and mobile phases of hexane:isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from DFT-optimized structures to confirm absolute configuration .

- Enzymatic resolution : Incubate racemic mixtures with lipases or esterases to selectively hydrolyze one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.